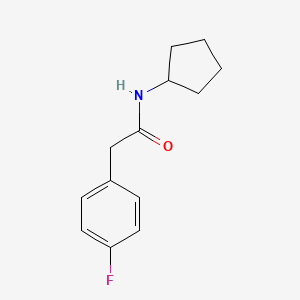![molecular formula C17H17NO5 B5722268 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate, also known as MMCA, is a chemical compound used in scientific research. MMCA is a derivative of the naturally occurring compound curcumin, which is found in turmeric. MMCA has been studied for its potential therapeutic properties in various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, studies have shown that 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate can modulate various signaling pathways involved in inflammation and cancer. 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has been shown to have various biochemical and physiological effects. Studies have shown that 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate can inhibit the production of inflammatory cytokines and chemokines. 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has also been shown to have low toxicity in vitro. However, 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate also has limited bioavailability in vivo, which can affect its efficacy in animal studies.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate. One area of research is the development of more potent derivatives of 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate in other diseases, such as neurodegenerative diseases. Additionally, the development of novel drug delivery systems for 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate could improve its bioavailability and efficacy in vivo.
Métodos De Síntesis
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate can be synthesized through a multi-step process starting from curcumin. The synthesis involves the use of reagents such as acetic anhydride, pyridine, and N,N-dimethylformamide. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has been studied for its potential therapeutic properties in various diseases. Studies have shown that 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has anti-inflammatory, antioxidant, and anticancer properties. 2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
[2-methoxy-4-[(3-methoxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-11(19)23-15-8-7-12(9-16(15)22-3)17(20)18-13-5-4-6-14(10-13)21-2/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDFOPUUAERQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-[(3-methoxyphenyl)carbamoyl]phenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5722199.png)
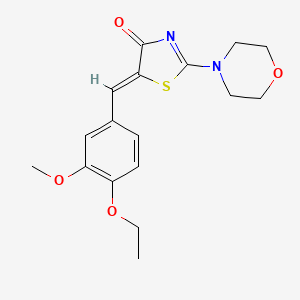
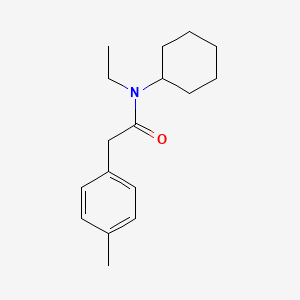
![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5722232.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5722234.png)
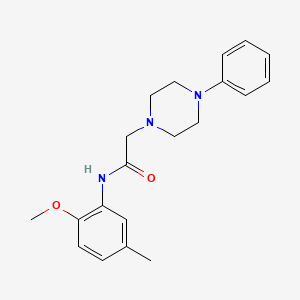
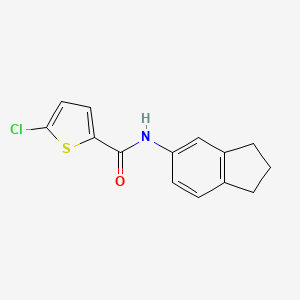
![ethyl 4-cyano-5-[(3,5-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5722250.png)
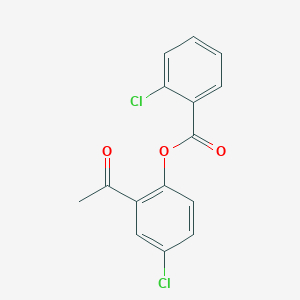
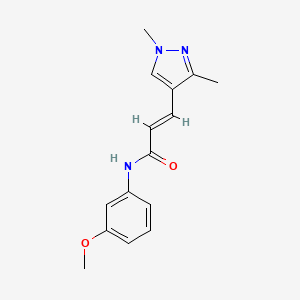
![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5722279.png)
